![molecular formula C21H14ClNO3S B2915351 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide CAS No. 923192-18-1](/img/structure/B2915351.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

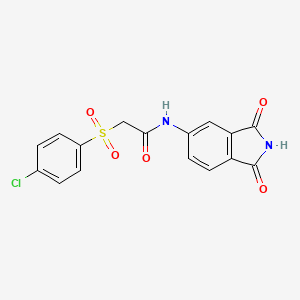

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound's synthesis often involves reactions with other chemical entities. For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides react with cyanamides to form related carboxamides, demonstrating its versatility in organic synthesis (Ried, Oremek, & Guryn, 1980).

- In another study, the synthesis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide from related chlorides and amines was confirmed by crystallographic study, highlighting the compound's potential for forming structurally diverse derivatives (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Biological Activities

- Some derivatives of benzo[b]thiophene, like N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, show antinociceptive activity, suggesting potential medicinal applications (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

- Benzo[b]thiophene derivatives have been noted for their antimicrobial and analgesic activity, indicating a broad range of possible pharmacological applications (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).

Molecular Docking Studies

- Schiff base derivatives of thiophene-2-carboxamide have been studied as inhibitors of cholinesterase enzymes, showing potential in the treatment of neurodegenerative diseases (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Chemical Stability and Reactions

- The stability and reaction behavior of various derivatives of this compound have been extensively studied, revealing insights into their chemical properties and potential applications in organic synthesis (Dickinson & Iddon, 1971).

Wirkmechanismus

Target of Action

A similar compound, ml402, is known to selectively activate k2p21 (TREK-1) and K2P101 (TREK-2) potassium channels . These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.

Mode of Action

It’s worth noting that ml402, a similar compound, was used to determine a cryptic selectivity filter binding site of the k2p21 (TREK-1) channel, designated the K2P modulator pocket . This binding pocket stabilizes an active “leak-mode” conformation, binding small-molecule activators that restrict the mobility of the selectivity filter and surrounding structure .

Eigenschaften

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3S/c1-12-16-9-8-15(23-21(25)18-3-2-10-27-18)11-17(16)26-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCUPGVTVCUECT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)

![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2915274.png)

![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B2915275.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2915276.png)

![2-Amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915278.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2915280.png)

![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)